molecular formula C20H25IN2O3SSi B12635926 1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)-

Cat. No.: B12635926
M. Wt: 528.5 g/mol
InChI Key: YTTNJAXVCJUWMO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolopyridine core, followed by functionalization at specific positions to introduce the desired substituents. Common reaction conditions include the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of carbon-carbon and carbon-heteroatom bonds .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)- undergoes a variety of chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

    Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical research.

    Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)- can be compared to other pyrrolopyridine derivatives, such as:

Properties

Molecular Formula

C20H25IN2O3SSi

Molecular Weight

528.5 g/mol

IUPAC Name

[1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridin-5-yl]methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C20H25IN2O3SSi/c1-20(2,3)28(4,5)26-14-15-11-17-18(21)13-23(19(17)22-12-15)27(24,25)16-9-7-6-8-10-16/h6-13H,14H2,1-5H3

InChI Key

YTTNJAXVCJUWMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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